molecular formula C6H5F B045895 Fluorobenzene CAS No. 462-06-6

Fluorobenzene

Cat. No.: B045895
CAS No.: 462-06-6
M. Wt: 96.1 g/mol
InChI Key: PYLWMHQQBFSUBP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fluorobenzene is an aryl fluoride and the simplest of the fluorobenzenes . It is a precursor to many fluorophenyl compounds . The primary targets of this compound are aromatic compounds, as it is frequently used in Friedel-Crafts acylation of aromatic compounds to form C-C bonds .

Mode of Action

This compound interacts with its targets through a series of reactions. For instance, in the Friedel-Crafts acylation, a Lewis acid acts as an electron pair acceptor to increase the reactivity of a substrate . This reaction is of great importance in the preparation of natural products .

Biochemical Pathways

The enzymatic defluorination of this compound involves a cascade of reactions by three enzymes: this compound dioxygenase, this compound dihydrodiol dehydrogenase, and fluorocatechol 1,2-dioxygenase . These enzymes transform this compound to yield 3-fluoro-cis,cis-muconate .

Pharmacokinetics

It is known that this compound is a precursor to many fluorophenyl compounds , which suggests that it may be metabolized into these compounds

Result of Action

The result of this compound’s action is the formation of various fluorophenyl compounds . These compounds have a wide range of applications, including use in the production of antipsychotic drugs .

Action Environment

The environment can influence the action of this compound. For instance, the Friedel-Crafts acylation has environmental drawbacks, including requiring more than stoichiometric amounts, strictly anhydrous conditions, and produces corrosive acid wastes . Therefore, the efficiency and efficacy of this compound’s action can be influenced by these environmental factors.

Chemical Reactions Analysis

Types of Reactions: Fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst can be used for halogenation reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products:

Scientific Research Applications

Fluorobenzene is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

  • Chlorobenzene
  • Bromobenzene
  • Iodobenzene
  • Hexafluorobenzene

This compound’s unique properties and versatile applications make it a valuable compound in various fields of scientific research and industry.

Properties

IUPAC Name

fluorobenzene
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InChI

InChI=1S/C6H5F/c7-6-4-2-1-3-5-6/h1-5H
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InChI Key

PYLWMHQQBFSUBP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)F
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Molecular Formula

C6H5F
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DSSTOX Substance ID

DTXSID4025329
Record name Fluorobenzene
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Molecular Weight

96.10 g/mol
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Physical Description

Fluorobenzene appears as a clear, colorless liquid with a characteristic aromatic odor. About the same density as water. Flash point 5 °F. Vapors heavier than air. May irritate the skin, eyes, and mucous membranes. Used as an insecticide, larvacide and as a reagent for plastic or resin polymers., Liquid with an odor of benzene; [Merck Index] Colorless liquid with an aromatic odor; [Alfa Aesar MSDS]
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Boiling Point

185.2 °F at 760 mmHg (NTP, 1992)
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Flash Point

5 °F (NTP, 1992)
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Solubility

1 to 10 mg/mL at 68 °F (NTP, 1992)
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Density

1.0225 at 68 °F (USCG, 1999) - Denser than water; will sink
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Vapor Density

3.31 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

60 mmHg at 67.3 °F ; 100 mmHg at 86.7 °F (NTP, 1992), 77.2 [mmHg]
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CAS No.

462-06-6
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Melting Point

-42.2 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

According to Sams et al, "Molecular Sieve Fluorination of Fluorobenzene Using Elemental Fluorine," J. Org. Chem. 43(11), 2273 (1978), attempts were made to prepare 1,3-difluorobenzene using a molecular sieve fluorination technique. Fluorination of monofluorobenzene resulted in the isolation of various isomers of difluorobenzene in 19% yield; the highest reported yield for the meta isomer was 1.2%.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Fluorine
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluorobenzene
Reactant of Route 2
Fluorobenzene
Reactant of Route 3
Fluorobenzene
Reactant of Route 4
Fluorobenzene
Reactant of Route 5
Fluorobenzene
Reactant of Route 6
Fluorobenzene
Customer
Q & A

Q1: What is the molecular formula and weight of fluorobenzene?

A1: this compound (C6H5F) has a molecular weight of 96.10 g/mol. []

Q2: What spectroscopic techniques are used to characterize this compound and its derivatives?

A2: Researchers utilize various techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, Electron Transmission Spectroscopy (ETS), and Zero Electron Kinetic Energy (ZEKE) spectroscopy to characterize this compound and its derivatives. These techniques provide information about molecular structure, electronic transitions, vibrational frequencies, and ionization energies. [, , , , , , , ]

Q3: How does this compound interact with metal centers compared to benzene?

A3: Fluorine's electron-withdrawing nature makes this compound a weaker π-electron donor than benzene. Consequently, this compound binds less strongly to metal centers, making it a suitable non-coordinating solvent or an easily displaced ligand in organometallic chemistry. []

Q4: What types of reactions can be induced in this compound with transition metal complexes?

A4: Transition metal complexes can activate C–H and C–F bonds in this compound, leading to reactions like oxidative addition, C–H bond functionalization, and C–F bond alumination. These reactions have significant implications for organic synthesis. [, ]

Q5: How does the number and position of fluorine atoms in this compound affect the stability of its radical anions?

A5: The stability of this compound radical anions is influenced by both the number and position of fluorine atoms. For example, ortho-dithis compound radical anions exhibit shorter lifetimes than their meta and para counterparts. Increasing the number of fluorine atoms generally increases the electron affinity but also increases the driving force for fluorine anion dissociation, impacting the stability of the radical anion. [, ]

Q6: How is computational chemistry used to study this compound and its derivatives?

A6: Computational methods like Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TDDFT), and Coupled-Cluster methods are employed to study this compound and its derivatives. These calculations provide valuable insights into molecular geometries, electronic structures, vibrational frequencies, reaction mechanisms, and intermolecular interactions. [, , , , ]

Q7: How does the inclusion of anharmonic effects impact the accuracy of calculated vibrational frequencies in this compound-argon complexes?

A7: Including anharmonic effects significantly improves the accuracy of calculated vibrational frequencies for this compound-argon complexes, especially at higher vibrational energies. These calculations provide a more accurate representation of the potential energy surface and vibrational modes, enabling a better understanding of experimental observations. []

Q8: How does fluorine substitution affect the electron affinity of benzene?

A8: Fluorine substitution generally increases the electron affinity of benzene. This effect is influenced by the number and position of fluorine atoms. For instance, hexathis compound exhibits a higher electron affinity than benzene, but the relationship is not strictly linear with increasing fluorine substitution. []

Q9: How do substituents on this compound influence its reactivity in ortho-lithiation reactions?

A9: The position and nature of substituents on this compound significantly affect its reactivity in ortho-lithiation reactions. Ortho-fluorine substituents strongly activate the ring towards lithiation, leading to faster reaction rates and increased thermodynamic stability of the resulting aryllithium species. This effect diminishes as the substituent moves further away from the reaction center (ortho > meta > para). []

Q10: What methods are used to degrade this compound in the environment?

A10: Ozonation and heterogeneous catalysis using rhodium catalysts and hydrogen gas are effective methods for degrading this compound in aqueous solutions. Ozonation leads to the formation of products like phenol, benzonquinone, and biphenylene. The catalytic method produces cyclohexane and fluoride ions as stable end products. [, ]

Q11: Can bacteria degrade this compound?

A11: Yes, certain bacteria, like Burkholderia fungorum FLU 100, can utilize this compound as their sole carbon and energy source, degrading it through a dioxygenation pathway. This process involves the formation of catechol intermediates, which are further degraded. []

Q12: What are some applications of this compound derivatives?

A12: this compound derivatives find applications in various fields, including pharmaceuticals, liquid crystals, and polymers. Their unique properties make them attractive building blocks for drug design, components of liquid crystalline materials, and monomers for synthesizing specialized polymers. [, , , ]

Q13: How does the choice of solvent affect the ionization behavior of polycyclic aromatic hydrocarbons (PAHs) in corona discharge-ion mobility spectrometry (IMS)?

A13: The ionization efficiency of PAHs in corona discharge-IMS is influenced by the type of solvent used. Solvents capable of forming molecular ions through charge transfer reactions, such as chlorobenzene, enhance PAH ionization compared to solvents primarily forming protonated molecules, like air/moisture or acetone. []

Q14: How do volatile aromatic anesthetics, including fluorinated derivatives, affect voltage-gated sodium channels?

A14: Volatile aromatic anesthetics, including this compound and its derivatives, demonstrate varying degrees of inhibition on voltage-gated sodium channels. This inhibition is thought to contribute to their anesthetic effects, although the extent of inhibition varies significantly depending on the specific aromatic compound and its chemical properties. []

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